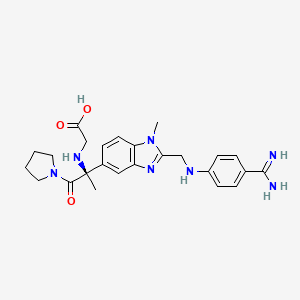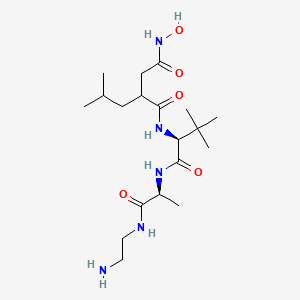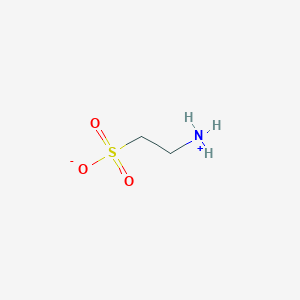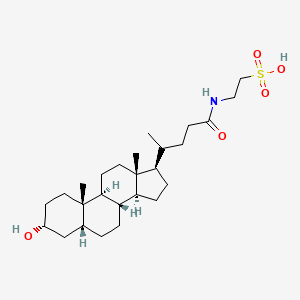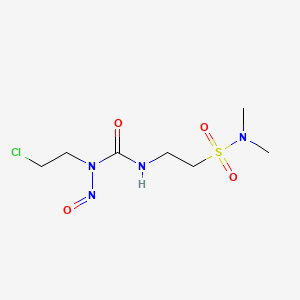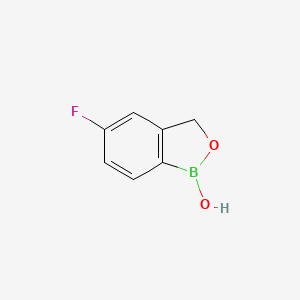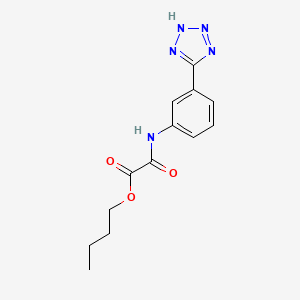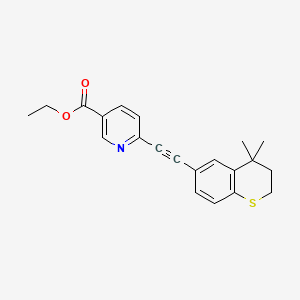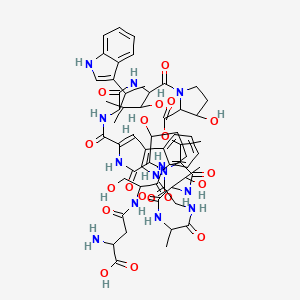
Telomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic 128 is a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s. It has garnered attention due to its unique lytic mode of action, which is based on a specific interaction with the bacterial dimeric phospholipid cardiolipin . This compound has shown significant potential in combating Gram-positive bacteria, including multidrug-resistant pathogens .
Wissenschaftliche Forschungsanwendungen
Antibiotic 128 has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Telomycin, a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s , has been shown to interact specifically with the bacterial dimeric phospholipid cardiolipin . Cardiolipin is a key component of bacterial cell membranes, playing a crucial role in maintaining the structural and functional integrity of the membrane .
Mode of Action
This compound displays a unique lytic mode of action based on its specific interaction with cardiolipin . This interaction disrupts the bacterial cell membrane, leading to cell lysis . The exact molecular details of this interaction and the subsequent membrane disruption are still under investigation.
Biochemical Pathways
The biosynthesis of this compound involves a complex pathway, including nonribosomal peptide synthetases (NRPSs), regulators, transporters, and tailoring enzymes . The biosynthetic gene cluster spans approximately 80.5 kb and consists of 34 genes . The biosynthesis involves the condensation of amino acids into a cyclic depsipeptide structure .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells . By disrupting the integrity of the bacterial cell membrane through its interaction with cardiolipin, this compound causes the cell to rupture, leading to cell death .
Biochemische Analyse
Biochemical Properties
Telomycin interacts with the bacterial dimeric phospholipid cardiolipin . This interaction is crucial for its unique lytic mode of action
Cellular Effects
This compound has a unique lytic mode of action, which means it causes the lysis or destruction of cells . It achieves this by interacting with the bacterial dimeric phospholipid cardiolipin . This interaction disrupts the cell membrane, leading to cell lysis .
Molecular Mechanism
The molecular mechanism of this compound involves a specific interaction with the bacterial dimeric phospholipid cardiolipin . This interaction disrupts the cell membrane, leading to cell lysis
Vorbereitungsmethoden
Antibiotic 128 is produced by certain strains of Streptomyces, such as Streptomyces canus . The biosynthesis of telomycin involves nonribosomal peptide synthetases, which are responsible for the assembly of its complex structure. The synthetic route includes the condensation of various amino acids and hydroxylated amino acids, followed by cyclization to form the depsipeptide ring . Industrial production methods typically involve fermentation processes using optimized strains of Streptomyces, followed by extraction and purification of the compound .
Analyse Chemischer Reaktionen
Antibiotic 128 undergoes several types of chemical reactions, including:
Oxidation: Antibiotic 128 can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups within telomycin, potentially altering its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel analogues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified biological activities .
Vergleich Mit ähnlichen Verbindungen
Antibiotic 128 is unique among cyclic depsipeptide antibiotics due to its specific interaction with cardiolipin. Similar compounds include:
Antibiotic LL-AO341β1: An analogue of this compound produced by Streptomyces canidus, sharing certain structural features with this compound.
Antibiotic 128’s uniqueness lies in its specific mode of action and its potent activity against multidrug-resistant pathogens, making it a valuable compound in the fight against antibiotic resistance .
Eigenschaften
CAS-Nummer |
19246-24-3 |
|---|---|
Molekularformel |
C59H77N13O19 |
Molekulargewicht |
1272.3 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[[(2S)-1-[[(6S,9Z,12S,13S,21S,24S,27S,28R,31S,32R)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-3-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-9-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H77N13O19/c1-25(2)49(79)46-57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-52(82)38(24-73)65-41(77)20-34(60)58(88)89)55(85)68-44(28(5)74)54(84)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)66-37(19-30-21-61-35-13-9-7-11-31(30)35)51(81)67-43(53(83)70-46)26(3)33-22-62-36-14-10-8-12-32(33)36/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,84)(H,65,77)(H,66,86)(H,67,81)(H,68,85)(H,69,82)(H,70,83)(H,88,89)/b37-19-/t26?,27-,28-,29+,34-,38-,39-,40+,43-,44-,45-,46?,47-,48-,49-/m0/s1 |
InChI-Schlüssel |
FJEKCPBQVANMTA-HERBWHLNSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |
Isomerische SMILES |
C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N/C(=C\C3=CNC4=CC=CC=C43)/C(=O)N[C@H](C(=O)NC(C(=O)N5CC[C@H]([C@H]5C(=O)O1)O)[C@H](C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Telomycin, A-128, A 128, A128, Antibiotic 128, NSC 235069 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


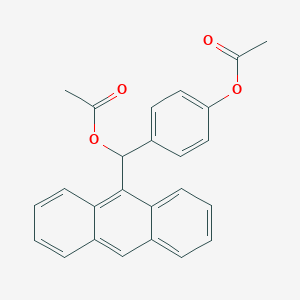
![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)
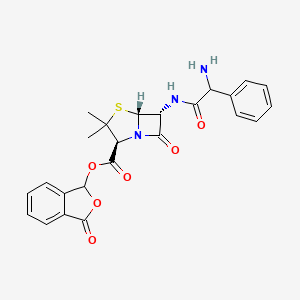
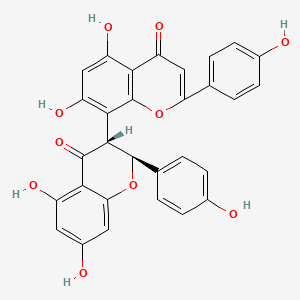
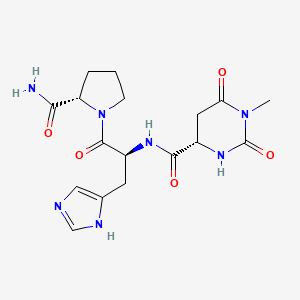
![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)
